molecular formula C5H3Cl2NOS B6231231 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one CAS No. 1823383-10-3

1-(dichloro-1,3-thiazol-5-yl)ethan-1-one

Cat. No.: B6231231
CAS No.: 1823383-10-3
M. Wt: 196.05 g/mol
InChI Key: AEAWXRXSZKOWSA-UHFFFAOYSA-N
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Description

Historical Development of Thiazole (B1198619) Chemistry with Emphasis on Halogenated Derivatives

The journey into the world of thiazole chemistry began in the late 19th century, with the pioneering work of Hantzsch and Hofmann laying the foundational groundwork. The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains a prominent method for constructing the thiazole ring. google.com This fundamental discovery opened the door to a vast array of thiazole derivatives.

Initially, research focused on understanding the basic structure and reactivity of the thiazole ring. It was established that thiazole is an aromatic compound, owing to the delocalization of pi-electrons, which imparts it with a stability greater than its oxazole (B20620) counterparts. frontiersin.org The presence of both a sulfur and a nitrogen atom in the ring creates a unique electronic environment, influencing its reactivity in substitution reactions. organic-chemistry.org

The introduction of halogen atoms to the thiazole scaffold marked a significant advancement in the field. Halogenation, while sometimes challenging under normal conditions, was found to be achievable, often at high temperatures, leading to compounds like 2-bromothiazole. organic-chemistry.org These halogenated thiazoles proved to be versatile intermediates in organic synthesis. The halogen atoms serve as excellent leaving groups in nucleophilic substitution reactions and are instrumental in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of functional groups onto the thiazole ring. chemicalbook.com This has been pivotal in the synthesis of complex, biologically active molecules. The development of methods to produce dichlorothiazole derivatives, for instance through the reaction of 5-methyl-2,4-thiazolidinedione with phosphorus oxychloride, has further expanded the synthetic utility of halogenated thiazoles. google.com

Significance of Substituted 1,3-Thiazole Scaffolds in Modern Organic Synthesis

The 1,3-thiazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. ambeed.com Its ability to engage in hydrogen bonding and other molecular interactions makes it an attractive component in the design of new therapeutic agents. nih.gov Thiazole derivatives have demonstrated a remarkably broad spectrum of pharmacological activities. ambeed.comresearchgate.net

The versatility of the thiazole scaffold is a key reason for its prevalence in modern organic synthesis. The ring system is relatively stable and can be functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties. This modularity is crucial in the process of lead optimization in drug discovery, where small structural changes can lead to significant improvements in efficacy and selectivity. youtube.com

The synthesis of 2,4-disubstituted thiazoles, in particular, has been a major focus of research. nih.gov These compounds often serve as key building blocks for more complex molecular architectures. The ability to introduce different substituents at the 2- and 4-positions allows for the creation of large libraries of compounds for high-throughput screening.

Rationale for Comprehensive Academic Investigation of 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one

A comprehensive academic investigation into This compound is warranted for several compelling reasons, stemming from the convergence of its structural features: a dichlorinated thiazole ring and an ethanone (B97240) substituent.

Firstly, the presence of two chlorine atoms on the thiazole ring is anticipated to significantly modulate its electronic properties. Halogens are known to influence the lipophilicity and metabolic stability of molecules, which are critical parameters in drug design. The specific placement of these chlorine atoms could also direct further chemical transformations, making it a potentially valuable synthetic intermediate.

Secondly, the ethanone group (an acetyl group) introduces a ketone functionality. Ketones are versatile functional groups that can participate in a wide range of chemical reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The presence of this group on the thiazole ring opens up avenues for the synthesis of a new family of thiazole derivatives with potentially novel biological activities.

Given the established importance of both halogenated heterocycles and ketone-containing compounds in medicinal chemistry, This compound represents a logical, yet currently underexplored, target for synthesis and evaluation. Its unique combination of functional groups suggests potential applications as a precursor for novel pharmaceuticals or advanced materials.

Overview of Research Scope and Methodological Approaches for this compound

The research scope for This compound would encompass its synthesis, characterization, and exploration of its chemical reactivity. A plausible synthetic approach would involve a multi-step process. The initial step would likely be the synthesis of a dichlorinated thiazole precursor. Following the synthesis of the dichlorothiazole, the ethanone group could be introduced via a Friedel-Crafts acylation or a related reaction. youtube.comyoutube.comkhanacademy.org

Once synthesized, a thorough characterization of the compound would be essential. This would involve a suite of spectroscopic and analytical techniques to confirm its structure and purity.

The exploration of the chemical reactivity of This compound would form a significant part of the investigation. The reactivity of the ketone group could be explored through reactions such as reduction to the corresponding alcohol or conversion to an oxime or hydrazone. The influence of the dichloro-substituted thiazole ring on the reactivity of the ethanone group would be of particular interest.

Data Tables

Table 1: General Properties of Representative Thiazole Derivatives

Compound NameMolecular FormulaMolar Mass ( g/mol )Key Application/Significance
ThiazoleC₃H₃NS85.13Parent compound of the thiazole family
SulfathiazoleC₉H₉N₃O₂S₂255.32Antimicrobial agent
MeloxicamC₁₄H₁₃N₃O₄S₂351.4Non-steroidal anti-inflammatory drug (NSAID)
RitonavirC₃₇H₄₈N₆O₅S₂720.95Antiretroviral drug for HIV/AIDS
Thiamine (Vitamin B1)C₁₂H₁₇N₄OS⁺265.36Essential nutrient with a thiazolium ring

Table 2: Spectroscopic Data for a Hypothetical Characterization of this compound

Spectroscopic TechniqueExpected Key Features
¹H NMRSignals corresponding to the methyl protons of the ethanone group and any protons on the thiazole ring (if present).
¹³C NMRResonances for the carbonyl carbon, the methyl carbon, and the carbon atoms of the dichlorothiazole ring.
Infrared (IR) SpectroscopyA strong absorption band characteristic of the C=O stretch of the ketone, and bands associated with the C=N and C-S stretching of the thiazole ring.
Mass Spectrometry (MS)A molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern due to the two chlorine atoms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1823383-10-3

Molecular Formula

C5H3Cl2NOS

Molecular Weight

196.05 g/mol

IUPAC Name

1-(2,4-dichloro-1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C5H3Cl2NOS/c1-2(9)3-4(6)8-5(7)10-3/h1H3

InChI Key

AEAWXRXSZKOWSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(S1)Cl)Cl

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 1 Dichloro 1,3 Thiazol 5 Yl Ethan 1 One

Reactivity Profile of the Dichloro-1,3-thiazolyl Moiety

The two chlorine atoms on the thiazole (B1198619) ring are activated towards nucleophilic attack due to the electron-deficient nature of the aromatic ring, which is enhanced by the C5-acetyl group. Conversely, the ring is strongly deactivated towards electrophilic substitution.

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 1-(2,4-dichloro-1,3-thiazol-5-yl)ethan-1-one. The chlorine atoms at the C2 and C4 positions serve as leaving groups and can be displaced by a variety of nucleophiles. The regioselectivity of this substitution is influenced by the electronic environment of the thiazole ring. In analogous dichlorinated heterocyclic systems like 2,4-dichloropyrimidines and 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the C4 position under milder conditions. wuxiapptec.comstackexchange.com This preference is attributed to the C4 position being para to one of the ring heteroatoms, which provides better stabilization of the negative charge in the Meisenheimer intermediate. stackexchange.com For 1-(2,4-dichloro-1,3-thiazol-5-yl)ethan-1-one, the C4-chloro is similarly expected to be more reactive than the C2-chloro. The strong electron-withdrawing acetyl group at C5 further activates both positions.

Reactions with various nucleophiles, such as amines, alkoxides, and thiolates, can lead to monosubstituted or disubstituted products depending on the reaction conditions and stoichiometry of the nucleophile. For instance, reaction with one equivalent of an amine would likely yield the 4-amino-2-chloro-thiazole derivative, while harsher conditions or an excess of the nucleophile could lead to disubstitution.

NucleophileExpected Major Product (Monosubstitution)Reaction Conditions (Analogous Systems)Reference
Primary/Secondary Amine (e.g., RNH₂)1-(4-(Alkylamino)-2-chloro-1,3-thiazol-5-yl)ethan-1-oneBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, EtOH), Moderate Temperature researchgate.netnih.gov
Alkoxide (e.g., NaOR)1-(4-Alkoxy-2-chloro-1,3-thiazol-5-yl)ethan-1-oneSolvent (e.g., corresponding alcohol), Room Temp to Reflux documentsdelivered.com
Thiolate (e.g., NaSR)1-(2-Chloro-4-(alkylthio)-1,3-thiazol-5-yl)ethan-1-oneBase, Aprotic Solvent (e.g., DMF) documentsdelivered.com

This table presents expected reactions based on the reactivity of analogous chlorothiazoles and other dichlorinated heterocycles.

The thiazole ring in 1-(2,4-dichloro-1,3-thiazol-5-yl)ethan-1-one is highly deactivated towards electrophilic aromatic substitution. This deactivation is a cumulative effect of:

The electron-withdrawing nature of the two chlorine atoms.

The powerful electron-withdrawing and meta-directing acetyl group at the C5 position.

The inherent electron-deficient character of the thiazole ring itself, where the nitrogen atom acts as an electron sink.

As a result, there are no available positions on the thiazole ring for effective electrophilic attack. Standard electrophilic reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation are not expected to proceed under normal conditions. Attempting such reactions would likely require exceptionally harsh conditions that could lead to the degradation of the molecule rather than the desired substitution.

Halogen exchange reactions, such as the Finkelstein reaction, provide a pathway to replace the chlorine atoms with other halogens. These transformations are valuable for modulating the reactivity of the molecule, for example, by introducing a more reactive iodine atom or for the synthesis of fluorinated analogues. For aryl chlorides, these reactions often require metal catalysis or the use of polar aprotic solvents at high temperatures. google.com

A typical halogen exchange would be the conversion of the dichloro compound to a difluoro or diiodo derivative. The regioselectivity would likely follow the same pattern as other nucleophilic substitutions, with the C4-chloro being more susceptible to exchange than the C2-chloro. For example, reacting the compound with potassium fluoride (B91410) in the presence of a phase-transfer catalyst in a high-boiling polar solvent could selectively replace the C4-chlorine with fluorine.

ReagentExpected ProductConditions (from similar systems)Reference
Potassium Fluoride (KF)1-(2-Chloro-4-fluoro-1,3-thiazol-5-yl)ethan-1-onePhase-transfer catalyst (e.g., tetraphenylphosphonium (B101447) bromide), polar aprotic solvent (e.g., sulfolane), 150-180°C google.com
Sodium Iodide (NaI)1-(2-Chloro-4-iodo-1,3-thiazol-5-yl)ethan-1-oneCopper(I) iodide catalyst, ligand (e.g., a diamine), polar solvent (e.g., DMF, NMP) researchgate.net

This table is predictive, based on established methods for halogen exchange on deactivated aryl chlorides.

Reactions at the Ethanone (B97240) Moiety of 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one

The ethanone group exhibits typical ketone chemistry, allowing for a wide range of transformations at the carbonyl group and the adjacent alpha-carbon (the methyl group).

The carbonyl group of the ethanone moiety is susceptible to reduction and nucleophilic attack.

Reduction: The ketone can be reduced to a secondary alcohol, 1-(1-(2,4-dichloro-1,3-thiazol-5-yl)ethanol), using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). More vigorous reduction methods, such as the Wolff-Kishner (hydrazine, KOH) or Clemmensen (Zn(Hg), HCl) reductions, can achieve complete deoxygenation to form the corresponding ethyl-substituted thiazole, 5-ethyl-2,4-dichloro-1,3-thiazole.

Oxidation: As a ketone, the carbonyl group is resistant to further oxidation under standard conditions. However, if the adjacent methyl group is first transformed (e.g., via haloform reaction), a carboxylic acid can be generated.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (RMgBr) or organolithium compounds (RLi), can add to the carbonyl carbon to form tertiary alcohols after acidic workup. Condensation reactions with amines or hydrazines can also occur, for example, forming the corresponding hydrazone. sigmaaldrich.com

Reaction TypeReagent(s)ProductReference (Analogous Reactions)
Reduction to AlcoholNaBH₄, MeOH1-(1-(2,4-Dichloro-1,3-thiazol-5-yl)ethanol) nih.gov
DeoxygenationH₂NNH₂, KOH, heat5-Ethyl-2,4-dichloro-1,3-thiazole nih.gov
Nucleophilic Addition1. CH₃MgBr, Et₂O; 2. H₃O⁺2-(2,4-Dichloro-1,3-thiazol-5-yl)propan-2-ol nih.gov
CondensationHydrazine (B178648) (H₂NNH₂)1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-one hydrazone sigmaaldrich.com

The methyl group of the ethanone moiety is alpha to the carbonyl group, making its protons acidic and susceptible to substitution via an enol or enolate intermediate.

Alpha-Halogenation: In the presence of an acid or base catalyst, the alpha-protons can be substituted by halogens (Cl₂, Br₂, I₂). Under acidic conditions, monohalogenation is typically favored. Under basic conditions, the reaction is often difficult to stop at monosubstitution, and polyhalogenation occurs, leading to the formation of 1-(2,4-dichloro-1,3-thiazol-5-yl)-2,2,2-trihaloethan-1-one.

Haloform Reaction: If the compound is treated with excess halogen in the presence of a strong base (e.g., NaOH), the haloform reaction can occur. This would convert the methyl group into a trihalomethyl group, which is then cleaved to yield the corresponding haloform (CHCl₃, CHBr₃, CHI₃) and the thiazole-5-carboxylate salt.

Aldol (B89426) Condensation: In the presence of a base, the enolate can react with an aldehyde (e.g., benzaldehyde) in a Claisen-Schmidt condensation to form an α,β-unsaturated ketone, known as a chalcone. nih.govnih.gov

Reaction TypeReagent(s)ProductReference (Analogous Reactions)
Acid-Catalyzed BrominationBr₂, Acetic Acid1-(2-Bromo-1-(2,4-dichloro-1,3-thiazol-5-yl)ethan-1-one) nih.gov
Base-Promoted Iodination (Haloform)I₂, NaOH (excess)2,4-Dichlorothiazole-5-carboxylic acid (after acidification) + Iodoform (CHI₃) nih.gov
Claisen-Schmidt CondensationBenzaldehyde, NaOH/EtOH(E)-1-(2,4-Dichloro-1,3-thiazol-5-yl)-3-phenylprop-2-en-1-one nih.govnih.gov

Derivatization Strategies for this compound

The derivatization of this compound can be strategically approached by targeting its distinct functional components: the dichlorothiazole core and the acetyl side chain. These strategies allow for the synthesis of a diverse array of analogues with potentially novel properties.

Post-synthetic modification of the this compound scaffold can be achieved through reactions that selectively alter the chloro substituents or the acetyl group. The chlorine atoms on the thiazole ring, being on an electron-deficient heterocycle, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a library of substituted thiazole analogues. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, could potentially be employed to form carbon-carbon bonds at the chlorinated positions, introducing aryl, vinyl, or alkynyl groups.

The acetyl group, on the other hand, is a versatile functional group for derivatization. It can undergo alpha-halogenation, for instance with bromine in acetic acid, to produce an α-haloketone. nih.gov This intermediate is a valuable precursor for further transformations, such as the Hantzsch thiazole synthesis, to introduce additional heterocyclic rings. youtube.com The ketone can also participate in condensation reactions with hydrazines or hydroxylamines to form hydrazones and oximes, respectively.

Reaction Type Reagent/Catalyst Potential Product Analogue
Nucleophilic Aromatic SubstitutionAmines (R-NH2), Alkoxides (R-O-), Thiolates (R-S-)Amino-, alkoxy-, or thio-substituted 1-(1,3-thiazol-5-yl)ethan-1-one
Suzuki CouplingArylboronic acid, Pd catalystAryl-substituted 1-(1,3-thiazol-5-yl)ethan-1-one
Alpha-HalogenationBromine, Acetic Acid1-(dichloro-1,3-thiazol-5-yl)-2-bromoethan-1-one
Hydrazone FormationHydrazine (H2N-NH2)This compound hydrazone
Knoevenagel CondensationActive methylene (B1212753) compoundsα,β-Unsaturated ketone derivatives

The reactive sites on this compound serve as valuable synthons for the construction of more complex polycyclic and heterocyclic systems. The acetyl group, in particular, is a key precursor for cyclization reactions. For instance, reaction of the acetylthiazole with various bifunctional reagents can lead to the annulation of new rings onto the thiazole core.

One common strategy involves the reaction of the acetyl group with hydrazine derivatives to form pyrazole-fused thiazoles. researchgate.net Similarly, condensation with reagents like ethyl cyanoacetate (B8463686) followed by cyclization can lead to the formation of pyridone-fused systems. The α-haloketone derivative, mentioned previously, can react with thioamides or thioureas to construct a second thiazole ring, leading to bithiazole systems. nih.gov These reactions significantly expand the structural diversity of compounds that can be accessed from the initial dichlorothiazole scaffold.

Reactant Resulting Polycyclic System General Reaction Type
Hydrazine derivativesThiazolo[c]pyrazoleCondensation followed by cyclization
Ethyl cyanoacetateThiazolo[c]pyridoneKnoevenagel condensation followed by cyclization
Thioamides/Thioureas (with α-bromoacetyl derivative)BithiazolesHantzsch thiazole synthesis
o-PhenylenediamineThiazolo[c]benzodiazepineCondensation and cyclization

Mechanistic Investigations of Key Transformations of this compound

Kinetic studies are essential for elucidating the step-by-step pathway of a reaction and identifying the rate-determining step (RDS). For the nucleophilic aromatic substitution reactions at the chlorinated positions of the thiazole ring, kinetic studies would likely involve monitoring the reaction rate as a function of the concentrations of the thiazole substrate and the incoming nucleophile. Such studies often reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a Meisenheimer intermediate. researchgate.netnih.gov The reaction order with respect to each reactant provides strong evidence for the molecularity of the rate-determining step. libretexts.org For instance, a second-order rate law, first order in both the substrate and the nucleophile, is characteristic of many SNAr reactions. koreascience.kr The effect of substituents on the nucleophile or the thiazole ring on the reaction rate can be quantified using Hammett plots, providing further insight into charge distribution in the transition state. koreascience.kr

For reactions involving the acetyl group, such as condensation reactions, kinetic studies can help to determine whether the initial nucleophilic attack or a subsequent dehydration step is rate-limiting. The pH profile of the reaction rate can also provide valuable information about the involvement of acid or base catalysis in the mechanism. benthamdirect.com

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. slideshare.net For example, in the derivatization of this compound, one could use a 13C-labeled acetyl group to follow its transformation during cyclization reactions. By analyzing the position of the 13C label in the final product using NMR spectroscopy, one can confirm the proposed rearrangement or ring-closure mechanism.

Computational and Theoretical Investigations of 1 Dichloro 1,3 Thiazol 5 Yl Ethan 1 One

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one are fundamental to its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of molecular properties by approximating the electron density of a system. researchgate.net For a molecule such as this compound, DFT calculations, often using functionals like B3LYP or B3PW91 with basis sets such as 6-311G(d,p), can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. acs.orgbohrium.com

Theoretical calculations for related thiazole (B1198619) derivatives have provided insights into bond lengths, bond angles, and other geometric parameters. mdpi.com For instance, studies on similar heterocyclic systems have used DFT to validate molecular structures and understand interatomic potentials. researchgate.net A computational analysis of this compound would similarly yield precise data on the geometry of the thiazole ring and the ethanone (B97240) substituent, taking into account the electronic effects of the two chlorine atoms.

CompoundHeat of Formation (kcal/mol)HOMO (eV)LUMO (eV)Energy Gap (ΔE eV)Dipole Moment (µ, D)
Thiazole259.667-9.4683.34812.8161.552
2-Methyl thiazole287.121-9.1353.51212.6471.036
4-Methyl thiazole285.574-9.1173.50812.6251.124
5-Methyl thiazole359.742-9.1743.46212.6361.843
2,4-Dimethyl thiazole313.079-8.8213.66812.4890.616
Data sourced from a study on methyl-substituted thiazoles. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are critical in predicting how a molecule will interact with others.

For this compound, the HOMO is expected to be located on the electron-rich thiazole ring, while the LUMO would likely be influenced by the electron-withdrawing acetyl group and chlorine atoms. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. asianpubs.org Computational studies on substituted thiazoles have shown that electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can decrease the HOMO-LUMO gap and enhance reactivity. asianpubs.org

Compound SystemHOMO (eV)LUMO (eV)Energy Gap (ΔE eV)
Thiazole-9.4683.34812.816
2,4-Dimethyl thiazole-8.8213.66812.489
2,4,5-Trimethyl thiazole-8.5923.75812.350
Data adapted from a computational study on methyl-substituted thiazoles. researchgate.net

The orientation of the frontier orbitals determines the regioselectivity of reactions. For example, in an electrophilic attack, the reaction is likely to occur at the atom with the highest HOMO coefficient. Conversely, a nucleophilic attack would target the atom with the highest LUMO coefficient.

The distribution of electron density within a molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps illustrate the electrostatic potential on the molecule's surface, with different colors representing regions of varying charge. Red areas typically indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, prone to nucleophilic attack).

For this compound, an MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the thiazole ring. The chlorine atoms, being highly electronegative, would also influence the charge distribution, creating localized areas of negative potential. Conversely, the carbon atom of the carbonyl group and the hydrogen atoms would exhibit a more positive potential. These maps are invaluable for predicting intermolecular interactions and the sites of chemical reactions. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are in constant motion, and their constituent atoms can rotate around single bonds, leading to different spatial arrangements known as conformations.

Conformational analysis aims to identify the most stable conformations (conformers) of a molecule and to determine the energy barriers between them. For this compound, rotation around the single bond connecting the ethanone group to the thiazole ring is of particular interest. Computational methods can be used to perform a potential energy surface scan by systematically rotating this bond to identify energy minima, which correspond to stable conformers. mdpi.com

Studies on related disubstituted ethanes and other flexible molecules have demonstrated the power of combining computational and experimental techniques to understand conformational isomerism in both gaseous and liquid phases. researchgate.netresearchgate.net For the target compound, different conformers may be favored depending on the solvent environment, due to varying intermolecular interactions.

In the solid state, molecules arrange themselves in a crystal lattice, and this arrangement is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. Computational methods can predict the most likely crystal packing arrangements by minimizing the energy of the system.

For this compound, the chlorine atoms and the carbonyl group are expected to play a significant role in directing the crystal packing through halogen bonding and dipole-dipole interactions. Studies on other thiazole derivatives have revealed the importance of such interactions in their crystal structures. mdpi.com The analysis of crystal packing in thiazolo[5,4-d]thiazole (B1587360) derivatives has shown that molecular arrangements are largely governed by a combination of synergistic intermolecular non-covalent interactions. rsc.org Molecular dynamics simulations can further provide insights into the stability and dynamics of the crystal lattice at different temperatures. nih.gov

Reaction Pathway Prediction and Transition State Analysis

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the most favorable reaction pathways, characterize transition states, and calculate activation energies, thereby predicting the feasibility and kinetics of a given synthesis.

While specific computational studies on the synthesis of this compound are not extensively documented in public literature, established theoretical methods can be applied to model its formation. A plausible and widely used method for forming the thiazole ring is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. youtube.comorganic-chemistry.org For a 5-acylthiazole derivative, a common route involves the reaction of a thioamide with a suitably substituted α,β-dihaloketone or a related synthon.

Computational modeling of such a synthetic route would typically employ Density Functional Theory (DFT) to:

Optimize Geometries: Determine the lowest-energy structures of reactants, intermediates, transition states, and products.

Locate Transition States (TS): Identify the high-energy structures that connect reactants and products. A true transition state is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Determine Activation Barriers: Calculate the energy difference between the reactants and the transition state to predict the kinetic viability of the reaction.

For instance, the cyclization step, a key part of the thiazole ring formation, can be modeled to understand the intramolecular nucleophilic attack leading to the heterocyclic core. youtube.com The influence of the dichloro-substituents on the thiazole ring and the acetyl group at the 5-position on the reaction's energy profile can be systematically investigated. Such computational analysis provides a mechanistic rationale for the observed regioselectivity and reactivity, guiding the optimization of reaction conditions like solvent and temperature. rsc.org

Parameter Description Computational Method Significance in Synthesis Modeling
Reactant/Product Geometry 3D atomic coordinates at the minimum potential energy.DFT (e.g., B3LYP/6-311G(d,p))Provides stable structures and bond lengths/angles.
Transition State (TS) Geometry Saddle point on the potential energy surface connecting reactants and products.TS Search Algorithms (e.g., QST2/3, Berny)Defines the geometry at the peak of the activation barrier.
Activation Energy (Ea) Energy difference between the transition state and reactants.DFT Energy CalculationsPredicts the rate of a reaction; a lower Ea implies a faster reaction.
Reaction Energy (ΔErxn) Energy difference between products and reactants.DFT Energy CalculationsDetermines if a reaction is exothermic (favorable) or endothermic.

Theoretical chemistry is not only for explaining known reactions but also for predicting new ones. By analyzing the electronic structure of this compound, it is possible to predict its reactivity towards various reagents and uncover potential, yet undiscovered, chemical transformations.

Conceptual DFT provides a framework for this exploration through reactivity descriptors: researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions (negative potential) indicate sites prone to electrophilic attack, while blue regions (positive potential) are susceptible to nucleophilic attack. For this compound, the carbonyl oxygen and the thiazole nitrogen would be expected to be regions of negative potential, while the carbonyl carbon and the ring carbons bonded to chlorine would be regions of positive potential.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO location indicates sites of nucleophilicity (electron donation), while the LUMO location indicates sites of electrophilicity (electron acceptance). The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability. nih.gov

Fukui Functions: These descriptors quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites with atomic precision. researchgate.net

Based on these theoretical tools, novel reactivity patterns can be proposed. For example, the two chlorine atoms on the thiazole ring make it highly electron-deficient, suggesting that it could undergo nucleophilic aromatic substitution reactions under specific conditions. Furthermore, the acetyl group offers a reactive site for various transformations, such as aldol (B89426) condensations, reductions, or conversion to other functional groups, with the dichlorothiazole moiety acting as a stable directing group.

Simulations of Spectroscopic Properties for Research Validation

Computational simulations of spectra are indispensable for validating the identity and structure of synthesized compounds. By comparing theoretically predicted spectra with experimental data, chemists can confirm that the target molecule has been successfully created.

NMR spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. The most common method is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. nih.govarxiv.org Machine learning models have also emerged as powerful tools for rapid and accurate NMR prediction. nih.govst-andrews.ac.uk

For this compound, a predicted NMR spectrum would provide valuable reference data. The calculations would account for the electronic environment of each nucleus, which is heavily influenced by the electronegative chlorine atoms, the aromatic thiazole ring system, and the electron-withdrawing acetyl group.

113AtomPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)NotesC2-Cl-~155-165Carbon in the thiazole ring bonded to chlorine and adjacent to sulfur. Expected to be significantly downfield.C4-Cl-~140-150Carbon in the thiazole ring bonded to chlorine and adjacent to nitrogen.C5-~130-140Quaternary carbon bonded to the acetyl group.C=O-~185-195Carbonyl carbon, highly deshielded due to the electronegative oxygen.CH3~2.5-2.8~25-30Methyl protons and carbon of the acetyl group. Shift is influenced by the adjacent carbonyl.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. DFT calculations can simulate these spectra by computing the vibrational frequencies and their corresponding intensities. researchgate.net This allows for a detailed assignment of the experimental spectral bands to specific molecular motions (e.g., stretching, bending). nih.gov

A simulated vibrational spectrum for this compound would highlight key characteristic peaks that confirm its structure.

-1Vibrational ModePredicted Frequency Range (cm-1)SignificanceC-H Stretch (methyl)2900-3000Confirms the presence of the CH3 group.C=O Stretch (ketone)1680-1710A strong, characteristic band for the carbonyl group. Its exact position is sensitive to conjugation with the thiazole ring.C=N/C=C Stretch (thiazole ring)1450-1600A series of bands corresponding to the aromatic ring vibrations.C-Cl Stretch700-850Indicates the presence of carbon-chlorine bonds. The presence of two bands in this region could confirm the dichloro substitution.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for simulating UV-Vis absorption spectra. youtube.comresearchgate.net These calculations yield the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which relate to the intensity of the absorption).

For this compound, TD-DFT calculations can predict the electronic transitions responsible for its absorption of UV or visible light. Key transitions would likely include π → π* transitions associated with the conjugated thiazole system and n → π* transitions involving the non-bonding electrons on the carbonyl oxygen and the heteroatoms of the ring. researchgate.net

Predicted λmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type~310-340Low (<0.1)n(O) → π~250-280High (>0.5)HOMO → LUMOπ → πyoutube.com

Advanced Analytical and Spectroscopic Characterization Techniques for 1 Dichloro 1,3 Thiazol 5 Yl Ethan 1 One in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one , a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of its proton and carbon signals.

While specific 2D-NMR data for the target compound is not available, the application of these techniques to other thiazole (B1198619) derivatives provides a clear roadmap for its structural elucidation. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. For This compound , a key correlation would be expected between the methyl protons of the ethanone (B97240) group and the methine proton, if present. However, given the dichloro- substitution on the thiazole ring, the primary use of COSY would be to confirm the absence of neighboring protons on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the methyl group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D-NMR experiment for this compound, as it shows correlations between carbons and protons that are two or three bonds apart. For instance, correlations between the methyl protons and the carbonyl carbon, as well as the C5 carbon of the thiazole ring, would be expected. Similarly, the carbonyl carbon should show a correlation to the methyl protons.

A hypothetical HMBC correlation table for This compound might look like this, aiding in piecing together the molecular puzzle:

Proton (¹H)Correlated Carbons (¹³C)
Methyl ProtonsCarbonyl Carbon, C5 of Thiazole
Thiazole Proton (if present)Adjacent Thiazole Carbons, Carbonyl Carbon

Solid-state NMR (ssNMR) is a powerful tool for investigating the structure and dynamics of materials in their solid form, which is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.gov Although no ssNMR studies have been reported for This compound , this technique could provide invaluable information.

Different polymorphs would likely exhibit distinct ¹³C and ¹⁵N chemical shifts in their ssNMR spectra due to variations in the local electronic environment and intermolecular interactions within the crystal lattice. acs.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to enhance the signal of the less abundant ¹³C and ¹⁵N nuclei. Furthermore, advanced ssNMR experiments can probe the proximity of different atoms, helping to build a three-dimensional picture of the crystal packing. iastate.edu

Mass Spectrometry (MS) Techniques for Mechanistic and Purity Analysis.

Mass spectrometry is indispensable for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound. For This compound , HRMS would be used to confirm its molecular formula, C₅H₃Cl₂NOS. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which would further corroborate the compound's identity.

A hypothetical HRMS data table would present the calculated and measured masses for different ionic species:

Ion FormulaCalculated m/zMeasured m/z
[C₅H₃Cl₂NOS + H]⁺ValueValue
[C₅H₃Cl₂NOS + Na]⁺ValueValue

(Note: Specific values are not available in the absence of experimental data.)

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) which is then fragmented, and the resulting fragment ions (daughter ions) are analyzed. This provides detailed information about the compound's structure and chemical bonds.

The fragmentation of thiazole derivatives in a mass spectrometer often involves cleavage of the thiazole ring and loss of substituents. sapub.orgrsc.org For This compound , expected fragmentation pathways could include:

Loss of the acetyl group.

Cleavage of the thiazole ring, potentially leading to the loss of a nitrile radical or a sulfur-containing fragment.

Loss of chlorine atoms.

A detailed analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the atoms within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending of different chemical bonds.

For This compound , characteristic vibrational bands would be expected for the carbonyl group (C=O), the C-Cl bonds, and the thiazole ring itself. cdnsciencepub.com

IR Spectroscopy: A strong absorption band is anticipated in the region of 1680-1720 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. The C-Cl stretching vibrations would likely appear in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is often particularly sensitive to non-polar bonds and symmetric vibrations. The vibrations of the thiazole ring and the C-S bond would likely produce distinct signals in the Raman spectrum. uci.edu

A comparative table of expected vibrational frequencies would be instrumental in the characterization:

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C=O Stretch1680 - 1720 (Strong)Moderate
Thiazole Ring Vibrations1400 - 1600Strong
C-Cl Stretch600 - 800Strong
C-S Stretch600 - 750Strong

(Note: These are general ranges and the exact positions would depend on the specific molecular environment.)

Detailed Band Assignment for Comprehensive Functional Group Characterization

Fourier-transform infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. For this compound, the infrared spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. While a specific, publicly available, fully assigned spectrum for this exact compound is not readily found, a detailed theoretical assignment can be inferred based on the known absorption ranges for its constituent functional groups.

The primary vibrations would include the C=O stretching of the ketone, the C=N and C=C stretching within the thiazole ring, and the C-Cl stretching modes. The methyl group of the ethanone moiety would also exhibit characteristic C-H stretching and bending vibrations.

Hypothetical FTIR Band Assignments for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
1715-1680C=O StretchKetone
1620-1550C=N StretchThiazole Ring
1500-1400C=C StretchThiazole Ring
3100-3000C-H StretchThiazole Ring
2975-2950, 2885-2860Asymmetric & Symmetric C-H StretchMethyl Group (CH₃)
1470-1430, 1380-1370Asymmetric & Symmetric C-H BendMethyl Group (CH₃)
800-600C-Cl StretchDichloro Substituents

This detailed band assignment is fundamental for confirming the successful synthesis of the target molecule and for assessing its purity, as the presence of unexpected bands could indicate impurities or side products.

In-Situ Spectroscopic Monitoring of Reactions Involving this compound

The synthesis of this compound or its subsequent use in chemical transformations can be effectively monitored in real-time using in-situ spectroscopic techniques. Methods like ReactIR (FTIR) or process NMR allow chemists to track the concentration of reactants, intermediates, and products as the reaction progresses.

For instance, during a reaction to form this compound, one could monitor the disappearance of a reactant's characteristic spectral signature and the simultaneous appearance of the distinct carbonyl (C=O) stretch of the ethanone product. This provides invaluable kinetic data and insight into the reaction mechanism, enabling optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid.

Single Crystal X-ray Diffraction for Precise Bond Lengths, Angles, and Stereochemistry

While a specific crystal structure for this exact compound is not publicly deposited in crystallographic databases, analysis of closely related structures, such as other substituted thiazoles, provides expected values. For example, the C-S and C-N bond lengths within the thiazole ring are typically in the range of 1.70-1.75 Å and 1.30-1.35 Å, respectively. The exocyclic C-C bond connecting the ketone to the ring would be expected to be around 1.50 Å. The planarity of the thiazole ring and the orientation of the dichloro and ethanone substituents would also be precisely determined.

Powder X-ray Diffraction for Bulk Sample Purity and Phase Analysis

Powder X-ray diffraction (PXRD) is an essential tool for the analysis of a bulk, polycrystalline sample of this compound. The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline form of the compound. This is particularly useful for confirming the identity of a synthesized batch against a known standard.

Furthermore, PXRD is highly sensitive to the presence of different crystalline phases (polymorphs) or crystalline impurities. By comparing the experimental diffractogram to a calculated pattern from single-crystal data or to a reference standard, the phase purity of the bulk sample can be rigorously assessed. This is critical in pharmaceutical and materials science applications where different polymorphs can have significantly different physical properties.

Advanced Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the separation, purification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. A typical method would involve using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

By monitoring the elution profile with a UV detector, set to a wavelength where the thiazole ring or carbonyl group absorbs strongly, a chromatogram is produced. The purity of the sample is determined by the relative area of the main peak corresponding to the target compound. A well-developed HPLC method can separate the desired product from starting materials, by-products, and other impurities with high resolution.

HPLC is also a powerful tool for reaction monitoring. Small aliquots can be taken from a reaction mixture at various time points, quenched, and injected into the HPLC system. This allows for the quantitative determination of the consumption of reactants and the formation of the product over time, complementing the qualitative information provided by in-situ spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification

The synthesis of complex heterocyclic molecules such as this compound is often accompanied by the formation of side products. These can originate from unreacted starting materials, intermediates, or subsequent degradation of the target compound under the reaction or purification conditions. GC-MS is an ideal technique for the separation and identification of these volatile organic impurities due to its high separation efficiency and the definitive structural information provided by mass spectrometry.

In a hypothetical research scenario aimed at profiling the volatile impurity profile of a laboratory-scale synthesis of this compound, a sample from the crude reaction mixture would be analyzed. The GC-MS instrument would be equipped with a capillary column suitable for separating compounds of varying polarity. The mass spectrometer, operating in electron ionization (EI) mode, would then fragment the eluted compounds, providing a unique mass spectrum for each.

Hypothetical Research Findings:

Analysis of the crude product by GC-MS could reveal the presence of several minor, more volatile components in addition to the main product peak. These byproducts could be identified by comparing their mass spectra with spectral libraries and by interpreting their fragmentation patterns. The presence of two chlorine atoms in many of the fragments would be readily identifiable by the characteristic M+2 and M+4 isotopic pattern. chemguide.co.uk

Potential identified volatile byproducts might include starting materials or intermediates from a plausible synthetic route, such as the Hantzsch thiazole synthesis, which often involves the reaction of a thioamide with an α-halocarbonyl compound. nih.gov For instance, incompletely chlorinated intermediates or fragments of the thiazole ring could be detected.

Below is an interactive data table summarizing hypothetical GC-MS findings for the analysis of volatile byproducts in a crude sample of this compound.

Byproduct NameRetention Time (min)Key Mass Fragments (m/z)Plausible Origin
Dichloromethane3.584, 86, 49Residual solvent
2-Chloroethan-1-one5.278, 80, 43Incomplete reaction of a precursor
2,4-Dichlorothiazole (B1313550)8.9153, 155, 118, 83Thiazole ring formation side product
1-(2-chloro-1,3-thiazol-5-yl)ethan-1-one12.4175, 177, 132, 43Incomplete chlorination

The identification of such byproducts is crucial for optimizing the reaction conditions to improve the yield and purity of the final product. For example, the presence of 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-one would suggest that the chlorination step of the synthesis was incomplete, indicating a need to adjust reaction time, temperature, or the amount of chlorinating agent. Similarly, the detection of 2,4-dichlorothiazole could point towards side reactions involving the thiazole ring itself.

This analytical approach underscores the power of GC-MS in providing detailed insights into the chemical processes occurring during the synthesis of this compound, thereby guiding process development and ensuring the quality of the final compound.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the advanced applications of the chemical compound This compound in the requested non-biological systems.

Chemical vendor sites list the compound, indicating it may be available as a synthetic intermediate, but no academic or industrial studies detailing its subsequent use in the synthesis of polymers, metal-organic frameworks (MOFs), as a catalyst or ligand, or in optoelectronic materials are present in the search results.

Therefore, the generation of a scientifically accurate article adhering to the provided outline is not possible at this time due to the absence of specific research on this particular compound.

Exploration of Advanced Applications of 1 Dichloro 1,3 Thiazol 5 Yl Ethan 1 One in Non Biological Systems

Development of Photoactive or Optoelectronic Materials.

Incorporation into Organic Semiconductors for Electronic Devices

Thiazole-containing compounds are recognized for their utility in organic electronics, often serving as electron-accepting units in organic semiconductors. capes.gov.brmdpi.com The performance of these materials is intimately linked to their molecular structure, which influences their electronic properties, molecular packing, and, consequently, charge transport characteristics.

The introduction of chlorine atoms into the thiazole (B1198619) ring, as seen in dichloro-thiazole derivatives, can significantly impact the electronic properties of the molecule. A study on carbazole-based dyes incorporating dichlorophenyl-thiazole moieties demonstrated that chloro-substitution influences the electrochemical and optical properties of the compounds. nih.govresearchgate.net While the specific ethanone (B97240) derivative is not mentioned, the general principle of using halogenated thiazoles to tune electronic properties is well-established.

The potential utility of dichloro-thiazole derivatives in organic semiconductors can be summarized in the following table, based on properties of related compounds:

PropertyPotential Impact of Dichloro-Thiazole MoietyRationale
Electron Affinity IncreasedThe strong electron-withdrawing nature of chlorine atoms enhances the electron-accepting character of the thiazole ring.
Energy Levels (HOMO/LUMO) LoweredHalogenation typically lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can improve charge injection and transport.
Molecular Packing ModifiedThe presence of chlorine atoms can influence intermolecular interactions, potentially leading to more ordered packing structures beneficial for charge transport.
Stability EnhancedHalogenation can increase the oxidative stability of the organic semiconductor material. scientificarchives.com

These properties make dichloro-thiazole derivatives promising candidates for use in various organic electronic devices, including Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs).

Application in Fluorescent Probes for Non-Biological Analytical Systems

Thiazole derivatives are known to be intrinsically fluorescent and form the core of many fluorescent probes. scientificarchives.comresearchgate.net The fluorescence properties can be modulated by the introduction of different functional groups. While direct studies on 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one as a fluorescent probe are unavailable, the principles of fluorescence modulation in related thiazole compounds suggest its potential in this area.

For instance, the fluorescence of thiazole-based molecules can be sensitive to the polarity of their environment and the presence of specific analytes. The introduction of electron-withdrawing chlorine atoms could potentially lead to changes in the excited state properties, influencing the fluorescence quantum yield and Stokes shift. Research on other thiazole derivatives has shown that they can act as "turn-on" or "turn-off" fluorescent sensors for various species. mdpi.com

Use in Advanced Chemical Sensors (excluding biological sensing)

The reactivity and electronic nature of the thiazole ring make it a suitable platform for the development of chemical sensors.

Components in Chemo-Sensors for Environmental or Industrial Analytes

Thiazole-based compounds have been successfully employed as chemosensors for the detection of various analytes, including heavy metal ions and anions. researchgate.net The sensing mechanism often relies on the coordination of the analyte with the nitrogen and sulfur atoms of the thiazole ring, leading to a detectable change in the optical or electrochemical properties of the sensor molecule.

The presence of dichloro substitution on the thiazole ring could enhance the selectivity and sensitivity of such sensors. The electron-deficient nature of the ring might modulate its binding affinity for specific analytes. While no specific data exists for this compound, research on other thiazole derivatives provides a framework for its potential application in this field.

A review of thiazole-based chemosensors highlights their versatility in detecting a wide range of metal ions, which are significant from an environmental standpoint. researchgate.net The potential performance of a dichloro-thiazole based chemosensor is outlined below:

Analyte TypePotential Sensing MechanismExpected Outcome
Heavy Metal Ions Coordination with thiazole N and S atomsChange in fluorescence or color (colorimetric sensing)
Anions Interaction with the electron-deficient thiazole ringModulation of absorption or emission spectra
Volatile Organic Compounds (VOCs) Adsorption and interaction with the thiazole derivativeChange in conductivity or optical properties

Role in Electrochemical Sensing Devices for Specific Chemical Detection

The electrochemical properties of thiazole derivatives can be harnessed for the development of electrochemical sensors. The oxidation and reduction potentials of these compounds can be sensitive to the presence of specific analytes.

A study on the electrochemical behavior of carbazole (B46965) dyes with dichlorophenyl-thiazole units revealed that the chloro-substitution affects their redox properties. nih.govresearchgate.net This suggests that dichloro-thiazole derivatives could be used as the active material in electrochemical sensors. The interaction with an analyte could trigger a change in the redox potential or current, providing a measurable signal.

The potential role of a dichloro-thiazole derivative in an electrochemical sensor is summarized in the following table:

Sensor ComponentFunction of Dichloro-Thiazole DerivativePrinciple of Detection
Working Electrode Modifier Acts as a redox-active species that interacts with the analyte.Change in peak potential or current upon analyte binding.
Ion-Selective Membrane Component Facilitates the selective transport of a target ion.Potentiometric or amperometric response to the target ion.

Q & A

Q. Example Protocol :

StepParameterConditions
1ReactantsEquimolar α-bromoacetophenone derivatives and thiourea
2CatalystBleaching Earth Clay (10 wt%)
3SolventPEG-400
4Temperature70–80°C, 1 hour
5WorkupIce-water quench, recrystallization in aqueous acetic acid

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Q. Basic

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Cl at ~750 cm⁻¹) .
  • ¹H NMR : Reveals electronic environments (e.g., acetyl proton at δ 2.5–3.0 ppm, thiazole protons at δ 7.0–8.5 ppm) .
  • X-ray Crystallography : Resolves molecular geometry and confirms substituent positions (e.g., using SHELX for refinement ).

Q. Advanced Validation :

  • Structure Validation : Tools like PLATON (via Structure Validation in Chemical Crystallography ) detect disorders or twinning in crystals.
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters .

How can computational modeling predict the reactivity and electronic properties of this compound?

Q. Advanced

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
  • Puckering Analysis : Use Cremer-Pople parameters to model non-planar ring conformations .
  • Docking Studies : Screen for binding affinity with biological targets (e.g., cardiovascular enzymes ).

Q. Example Data :

PropertyMethodKey Insight
HOMO EnergyDFT/B3LYP-5.2 eV (suggests moderate electrophilicity)
Dihedral AnglesCremer-Pople CoordinatesPuckering amplitude (q) = 0.45 Å

What strategies resolve contradictions in crystallographic or spectroscopic data?

Q. Advanced

  • Data Reconciliation : Cross-validate NMR/IR with X-ray results. For instance, if NMR suggests a planar structure but crystallography shows puckering, re-examine solvent effects on conformation .
  • Software Limitations : SHELX may struggle with disordered atoms; use alternative refinement in OLEX2 or PHENIX .
  • Twinned Data : Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections .

Case Study : A reported planar thiazole ring in NMR but puckered in XRD was resolved by confirming crystal packing forces induced non-planarity .

What in vitro models are suitable for evaluating its pharmacological activity?

Q. Advanced

  • Cardiotropic Assays : Use isolated rat thoracic aorta rings to measure vasodilation/constriction .
  • Dose-Response Studies : Compare EC₅₀ values with reference compounds (e.g., L-carnitine) .
  • Toxicity Screening : Employ HEK293 or HepG2 cell lines for cytotoxicity profiling.

Q. Pharmacological Data :

AssayResultReference Compound
Aorta RelaxationEC₅₀ = 12 µML-carnitine (EC₅₀ = 25 µM)

How can low yields in thiazole synthesis be troubleshooted?

Q. Basic

  • Side Reactions : Monitor by TLC; if intermediates degrade, reduce temperature or switch to inert solvents (e.g., DMF) .
  • Catalyst Efficiency : Test alternative catalysts (e.g., p-TSA) if Bleaching Earth Clay underperforms .
  • Purification : Optimize recrystallization solvents (e.g., ethanol/water vs. acetic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.